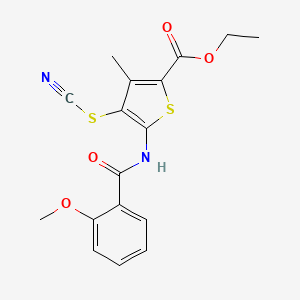

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Description

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a substituted thiophene derivative characterized by:

- Ethyl carboxylate at position 2.

- Methyl group at position 3.

- Thiocyanate (-SCN) at position 4.

- 2-Methoxybenzamido group at position 5.

Properties

IUPAC Name |

ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-4-23-17(21)14-10(2)13(24-9-18)16(25-14)19-15(20)11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIWHEJTYFCJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2OC)SC#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the methoxybenzamido group, and finally the thiocyanato group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Biological Activity

Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a thiophene ring and various functional groups, suggest a range of possible interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Core : Synthesized through cyclization reactions involving sulfur and suitable diene precursors.

- Introduction of the Benzamido Group : Achieved by reacting the thiophene core with 2-methoxybenzoyl chloride in the presence of a base.

- Addition of the Thiocyanate Group : Introduced via nucleophilic substitution using potassium thiocyanate.

- Esterification : Finalized by esterifying the carboxylic acid group with ethanol under acidic conditions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly human lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell cycle arrest in the G2/M phase.

Antimicrobial Properties

Research has suggested that this compound also possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

-

Antitumor Efficacy : A study conducted on human lung cancer cell lines revealed an IC50 value of approximately 15 µM, indicating potent cytotoxic effects compared to standard chemotherapeutic agents.

Cell Line IC50 (µM) A549 (Lung Cancer) 15 HCT116 (Colon Cancer) 25 MCF7 (Breast Cancer) 30 -

Antimicrobial Activity : Testing against bacterial strains showed varying degrees of inhibition.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 Pseudomonas aeruginosa 12 - Anti-inflammatory Study : In a model of lipopolysaccharide-induced inflammation, treatment with this compound significantly reduced levels of TNF-α and IL-6.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cytotoxicity : Induces apoptosis through mitochondrial pathways by activating caspases.

- Antimicrobial Action : Disrupts bacterial membrane integrity and interferes with metabolic processes.

- Anti-inflammatory Effects : Modulates signaling pathways involved in inflammation, particularly NF-kB signaling.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogs and Substituent Effects

(a) Ethyl 5-(5-Chlorothiophene-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CAS 681159-95-5)

- Key difference : The 2-methoxybenzamido group is replaced with a 5-chlorothiophene-2-carboxamido group.

- The thiophene ring (vs. benzene) reduces aromatic π-π stacking interactions, affecting binding to biological targets .

(b) CBR-5884 (Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate)

- Key difference : Furan-2-carboxamido replaces the 2-methoxybenzamido group.

- Impact: The furan ring’s reduced aromaticity and oxygen atom increase polarity, improving solubility in polar solvents (e.g., DMSO).

(c) Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

- Key difference : A benzo[b]thiophene fused ring system with hydroxyl and ketone groups.

- However, the lack of a thiocyanate group reduces electrophilic reactivity compared to the main compound .

Physical and Chemical Properties

*Inferred from structural similarity to CBR-5884, which has high DMSO solubility.

Crystallographic and Conformational Analysis

- Compound 2b (): Crystallizes in a triclinic system (P-1 space group) with two bromine positional isomers. The thiocyanate group in the main compound may adopt a similar linear geometry, influencing crystal packing .

- Hydrogen bonding patterns : The 2-methoxybenzamido group can form intermolecular H-bonds (N–H···O and O–H···S), as described in , enhancing stability in solid-state structures .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(2-methoxybenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with thiophene core formation, followed by sequential functionalization. Key steps include:

- Thiophene ring construction : Using ethyl acetoacetate, sulfur, and substituted benzamides under reflux in ethanol or DMF with triethylamine catalysis .

- Thiocyanation : Introduction of the thiocyanate group (SCN) at position 4 via nucleophilic substitution or electrophilic thiocyanation agents (e.g., NH4SCN in acidic conditions) .

- Amidation : Coupling 2-methoxybenzoyl chloride to the amino group at position 5 under Schotten-Baumann conditions . Purity is monitored via TLC, and intermediates are characterized by NMR and mass spectrometry .

Q. How is the compound characterized to confirm its structure and purity?

- NMR spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity (e.g., methoxybenzamido proton signals at δ 7.8–8.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak matching CHNOS) .

- Elemental analysis : Confirms stoichiometry of C, H, N, and S within ±0.4% deviation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is used to:

- Determine bond angles and torsional strain (e.g., dihedral angles between thiophene and benzamido groups).

- Identify hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the thiocyanate moiety) .

- Validate non-planar puckering of the thiophene ring using Cremer-Pople parameters . Example: A related thiophene derivative showed a 15° deviation from planarity, affecting π-π stacking in crystal lattices .

Q. What methodologies are used to analyze its inhibitory activity against PHGDH and address contradictory bioassay data?

- Enzyme assays : Measure IC via NADH-coupled assays (e.g., PHGDH inhibition at 33 µM, as seen in CBR-5884, a structural analog ).

- Cell-based studies : Test cytotoxicity in PHGDH-overexpressing cancer lines (e.g., HCT-116) using MTT assays .

- Data reconciliation : Discrepancies between enzyme and cell activity may arise from off-target effects; use siRNA knockdowns or isotopic tracing (e.g., C-glucose) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?

- Functional group modulation : Replace the 2-methoxy group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity and enzyme binding .

- Thiocyanate substitution : Compare SCN with CN or SH groups to evaluate hydrogen-bonding capacity and steric effects .

- Methyl group removal : Test derivatives without the 3-methyl group to assess conformational flexibility . Example: In related thiophenes, methoxy-to-nitro substitution increased antimicrobial activity by 4-fold .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Solvent screening : Test solubility in DMSO, DMF, and aqueous buffers (e.g., 50 mg/mL in DMSO as per CBR-5884 ).

- Accelerated stability studies : Monitor degradation under UV light, humidity, and temperature (e.g., 40°C/75% RH for 4 weeks) using HPLC .

- Polymorph screening : Identify metastable crystalline forms via differential scanning calorimetry (DSC) .

Q. How can computational modeling predict its interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model binding to PHGDH’s active site (e.g., hydrogen bonds with Arg135 and hydrophobic interactions with Leu89) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- QSAR modeling : Correlate logP and polar surface area with biofilm inhibition (e.g., analogs with ClogP ~3.5 show optimal penetration ).

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., thiocyanation ).

- Catalyst optimization : Screen Pd/C or CuI for coupling reactions to improve yields (e.g., 70%→85% with 5 mol% CuI ).

- Workup standardization : Extract products with ethyl acetate (3×20 mL) and dry over NaSO .

Q. How is the compound’s potential as an antibiofilm agent evaluated?

- Biofilm inhibition assays : Treat C. albicans biofilms with 0.01–10 µM compound; quantify biomass via crystal violet staining .

- Confocal microscopy : Use LIVE/DEAD staining to assess viability (e.g., 73% reduction in live cells at BIC 0.01 µM ).

- Resistance profiling : Serial passage assays to detect MIC shifts over 20 generations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.